molecular formula C20H20N4O2S B7503831 (Z)-N-(4,5-dimethyl-1,3-thiazol-2(3H)-ylidene)-Nalpha-(pyridin-3-ylcarbonyl)phenylalaninamide

(Z)-N-(4,5-dimethyl-1,3-thiazol-2(3H)-ylidene)-Nalpha-(pyridin-3-ylcarbonyl)phenylalaninamide

Cat. No.: B7503831
M. Wt: 380.5 g/mol
InChI Key: QAHRBXURGGXEPV-UHFFFAOYSA-N
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Description

(Z)-N-(4,5-dimethyl-1,3-thiazol-2(3H)-ylidene)-Nalpha-(pyridin-3-ylcarbonyl)phenylalaninamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a thiazole ring, a pyridine moiety, and a phenylalanine derivative, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4,5-dimethyl-1,3-thiazol-2(3H)-ylidene)-Nalpha-(pyridin-3-ylcarbonyl)phenylalaninamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with a thiourea derivative under acidic conditions.

    Attachment of the Pyridine Moiety: The pyridine ring is introduced via a coupling reaction, such as the Suzuki or Heck coupling, using a pyridine boronic acid or halide.

    Incorporation of the Phenylalanine Derivative: The phenylalanine derivative is attached through peptide coupling reactions, often using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of automated peptide synthesizers for the efficient coupling of amino acid derivatives and large-scale reactors for the thiazole and pyridine ring formations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the carbonyl groups, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions include oxidized thiazole derivatives, reduced carbonyl compounds, and substituted aromatic derivatives, which can further be utilized in various chemical syntheses.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(4,5-dimethyl-1,3-thiazol-2(3H)-ylidene)-Nalpha-(pyridin-3-ylcarbonyl)phenylalaninamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biological pathways and mechanisms.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its structural features suggest it could act as an inhibitor or modulator of certain biological targets, making it a candidate for drug development.

Industry

In industrial applications, the compound is used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers and other high-value chemicals.

Mechanism of Action

The mechanism of action of (Z)-N-(4,5-dimethyl-1,3-thiazol-2(3H)-ylidene)-Nalpha-(pyridin-3-ylcarbonyl)phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyridine rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of proteins, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

    (Z)-N-(4,5-dimethyl-1,3-thiazol-2(3H)-ylidene)-Nalpha-(pyridin-2-ylcarbonyl)phenylalaninamide: Similar structure but with a pyridin-2-yl group.

    (Z)-N-(4,5-dimethyl-1,3-thiazol-2(3H)-ylidene)-Nalpha-(pyridin-4-ylcarbonyl)phenylalaninamide: Similar structure but with a pyridin-4-yl group.

    (Z)-N-(4,5-dimethyl-1,3-thiazol-2(3H)-ylidene)-Nalpha-(quinolin-3-ylcarbonyl)phenylalaninamide: Similar structure but with a quinoline ring instead of pyridine.

Uniqueness

The uniqueness of (Z)-N-(4,5-dimethyl-1,3-thiazol-2(3H)-ylidene)-Nalpha-(pyridin-3-ylcarbonyl)phenylalaninamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The position of the pyridine ring (pyridin-3-yl) is particularly significant, as it influences the compound’s binding affinity and specificity towards biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

N-[1-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c1-13-14(2)27-20(22-13)24-19(26)17(11-15-7-4-3-5-8-15)23-18(25)16-9-6-10-21-12-16/h3-10,12,17H,11H2,1-2H3,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHRBXURGGXEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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